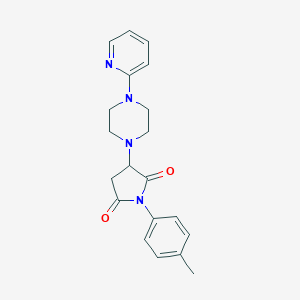![molecular formula C21H17N5O2S B304533 ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfide derivative of the furo[2,3-d]pyrimidine scaffold, which has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been reported that this compound can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. Its cytotoxic, antiviral, and antibacterial activities make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity to normal cells.
Méthodes De Synthèse
The synthesis of ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has been reported in the literature. The synthesis involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbonitrile with hydrazine hydrate to form 4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidine-6-carbohydrazide. The carbohydrazide is then reacted with ethyl chloroformate and sodium azide to form the desired compound.
Applications De Recherche Scientifique
Ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has shown promising biological activities in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antiviral agent, and antimicrobial agent. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide |
|---|---|
Formule moléculaire |
C21H17N5O2S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
6-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H17N5O2S/c1-3-29-21-25-24-20(28-21)17-16(26-11-7-8-12-26)15-13(2)22-18(23-19(15)27-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
Clé InChI |
ZXJYFPLUIIEVAI-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5 |
SMILES canonique |
CCSC1=NN=C(O1)C2=C(C3=C(N=C(N=C3O2)C4=CC=CC=C4)C)N5C=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)